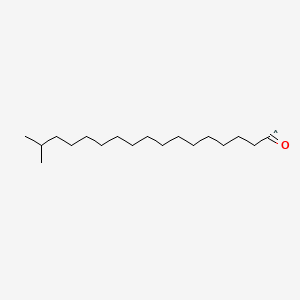
5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone, (5RS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid” is similar in structure . It has a molecular weight of 268.27 and is a solid at room temperature .
Synthesis Analysis
A compound “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was synthesized by a reaction between 2,2-diphenylethan-1-amine and naproxen . The synthesis involved the use of N,N’-dicyclohexylcarbodiimide (DCC) for the preparation of amides .Chemical Reactions Analysis
The compound “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was synthesized using a reaction between 2,2-diphenylethan-1-amine and naproxen . This involved the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent .Physical And Chemical Properties Analysis
The compound “5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid” is a solid at room temperature . It has a molecular weight of 268.27 .Wissenschaftliche Forschungsanwendungen
Fluorogenic Labeling in HPLC
5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone has been explored as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) analysis. Specifically, its methyl ester derivative is used for labeling biologically important thiols, such as glutathione and cysteine, facilitating their detection in pharmaceutical formulations. This method provides a selective and rapid means to form fluorescent adducts, allowing for effective separation and detection of these compounds through reversed-phase HPLC with fluorimetric detection (Gatti et al., 1990).
Photochemical Formation of Naphthalenones
Research into the photochemical behavior of cyclohex-2-enones in the presence of alkynes has led to the formation of naphthalenone derivatives. When irradiated in specific solvents, these compounds undergo a series of reactions culminating in the formation of hexahydro naphthalen-1-ones. This photochemical pathway indicates a potential for synthesizing complex naphthalenone structures from simpler cyclohexenone compounds (Witte & Margaretha, 1999).
Synthesis of Cyclohexenones
Another application involves the synthesis of substituted cyclohex-2-enones using organometallic precursors. These compounds serve as synthetic equivalents for the cyclohexenone cation, facilitating the preparation of 5-substituted cyclohex-2-enones. This method represents a convergent approach to synthesizing these compounds, showcasing the versatility of cyclohexenones in organic synthesis (Kelly et al., 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(6-methoxynaphthalen-2-yl)-3-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-12-7-16(10-17(19)8-12)14-3-4-15-11-18(20-2)6-5-13(15)9-14/h3-6,8-9,11,16H,7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWOUMFNVRFNNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- | |
CAS RN |
343272-51-5 |
Source


|
| Record name | 5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone, (5RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343272515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(6-METHOXYNAPHTHALEN-2-YL)-3-METHYLCYCLOHEX-2-ENONE, (5RS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O962DZ1Q5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)

![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)

![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)


